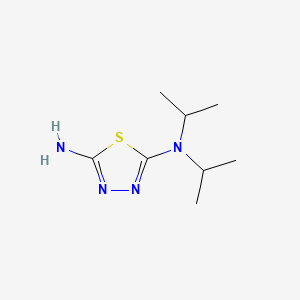

2-Amino-5-diisopropylamino-1,3,4-thiadiazole

Beschreibung

2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a diisopropylamino group at position 3. The thiadiazole scaffold is renowned for its versatility in medicinal chemistry, materials science, and corrosion inhibition due to its electron-rich structure and ability to form hydrogen bonds. The diisopropylamino substituent introduces steric bulk and lipophilicity, which can significantly alter solubility, bioavailability, and intermolecular interactions compared to simpler alkyl or aryl derivatives .

Eigenschaften

IUPAC Name |

2-N,2-N-di(propan-2-yl)-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-11-10-7(9)13-8/h5-6H,1-4H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKUIHQPXZUGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=NN=C(S1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354168 | |

| Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72269-92-2 | |

| Record name | N2,N2-Bis(1-methylethyl)-1,3,4-thiadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine, N2,N2-bis(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination Reaction

- Starting Material : 2-Amino-1,3,4-thiadiazole

- Reagents : Bromine and pyridine (as a catalyst)

- Conditions : The bromination is performed by adding bromine to a solution of 2-amino-1,3,4-thiadiazole in the presence of pyridine at controlled temperatures (around 10°C).

- Product : This reaction yields 2-Amino-5-bromo-1,3,4-thiadiazole.

Amination Reaction

- Starting Material : 2-Amino-5-bromo-1,3,4-thiadiazole

- Reagents : Diisopropylamine and sodium hydroxide

- Conditions : The amination is carried out by adding diisopropylamine to the bromo compound in an alkaline medium. The reaction typically occurs at elevated temperatures (around 65–75°C) for several hours.

- Final Product : This step produces this compound.

Detailed Reaction Conditions

The following table summarizes the reaction conditions for each step of the synthesis:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | 2-Amino-1,3,4-thiadiazole + Br | Pyridine as catalyst; Temperature ~10°C; Stirring for 3 hours | 2-Amino-5-bromo-1,3,4-thiadiazole | High |

| Amination | 2-Amino-5-bromo-1,3,4-thiadiazole + Diisopropylamine + NaOH | Temperature ~65–75°C; Stirring for 2 hours | This compound | High |

Alternative Synthesis Routes

In addition to the aforementioned methods, other synthetic routes have been explored:

Direct Synthesis from Thiosemicarbazide

This method involves the reaction of thiosemicarbazide with an appropriate alkyl halide in an acidic medium (such as sulfuric acid or polyphosphoric acid), leading to the formation of various thiadiazoles including derivatives like this compound.

Yield and Purity Considerations

The yield and purity of the final product can be significantly influenced by:

- Reaction temperature and time

- Concentration of reagents

- Purification methods such as recrystallization or chromatography

In industrial applications, optimizing these parameters is crucial for maximizing yield while ensuring product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-diisopropylamino-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The 2-amino-1,3,4-thiadiazole moiety exhibits notable antimicrobial properties. Various derivatives have demonstrated effectiveness against a range of pathogens.

Key Findings:

- Several derivatives have shown higher antimicrobial activity compared to standard drugs. For instance, compounds with chlorinated and fluorinated substitutions exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .

- The compound 5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole demonstrated an MIC of 32.6 μg/mL against fungal strains, surpassing the activity of itraconazole .

Anticancer Applications

The anticancer potential of 2-amino-5-diisopropylamino-1,3,4-thiadiazole has been extensively studied. Its derivatives have shown efficacy in various cancer models.

Case Studies:

- A study highlighted the effectiveness of amino-1,3,4-thiadiazole derivatives against human leukemia and breast cancer cell lines. Compounds such as N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide exhibited decreased viability in triple-negative breast cancer cells .

- Another investigation focused on hybrid compounds combining thiadiazole with chalcone structures. These hybrids displayed significant cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells .

Antiparasitic Applications

The potential of this compound in treating parasitic infections has also been explored.

Notable Compounds:

- Megazol (a derivative of 2-amino-5-[1-methyl-5-nitro-1H-imidazolyl]-1,3,4-thiadiazole) has been recognized for its activity against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively. Despite its high toxicity concerns, it serves as a lead compound for developing safer alternatives .

Summary Table of Biological Activities

| Activity Type | Compound | Target Pathogen/Cancer Type | Effectiveness (MIC or IC50) |

|---|---|---|---|

| Antibacterial | Chlorinated Derivatives | S. aureus, E. coli | MIC = 25 μg/mL |

| Antifungal | 5-(2',4'-Difluoro...) | Aspergillus niger | MIC = 32.6 μg/mL |

| Anticancer | N-(5-{...}) | Triple-negative breast cancer | IC50 = Not specified |

| Antiparasitic | Megazol | T. cruzi, T. brucei | High efficacy but toxic |

Wirkmechanismus

The mechanism of action of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inosine 5’-phosphate dehydrogenase, an enzyme involved in nucleotide biosynthesis. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Spectroscopic Comparisons

The electronic and steric effects of substituents on the thiadiazole ring profoundly influence molecular geometry and spectroscopic properties.

- 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT): The presence of a thiol (-SH) group at position 5 enables hydrogen bonding and disulfide formation. AMT derivatives exhibit distinct $^{13}\text{C}$ NMR chemical shifts for C(2) (~165 ppm) and C(5) (~155 ppm), consistent with electron-withdrawing effects of the thiol group .

- 2-Amino-5-ethylthio-1,3,4-thiadiazole (AETD): The ethylthio group increases electron density at C(5), shifting its $^{13}\text{C}$ NMR signal to ~153 ppm. This substituent also enhances corrosion inhibition efficiency in acidic environments due to stronger adsorption on metal surfaces .

- 2-Amino-5-methyl/ethyl-1,3,4-thiadiazole: Smaller alkyl groups (methyl/ethyl) reduce steric hindrance, favoring planar molecular geometries. Hydrogen bonding in these derivatives stabilizes crystal structures, as observed in their polymorphic forms .

- 2-Amino-5-diisopropylamino-1,3,4-thiadiazole: The bulky diisopropylamino group introduces significant steric hindrance, likely disrupting planar arrangements and reducing hydrogen-bonding capacity. This is inferred from analogous compounds where branched substituents alter $^{1}\text{H}$ NMR signals (e.g., NH protons shift upfield due to reduced electron density) .

Pharmacological Activities

Substituents at position 5 modulate biological activity through electronic and steric effects:

- Antidepressant/Anxiolytic Activity: 2-Amino-5-sulfanyl derivatives exhibit CNS activity, with compounds 1, 5, 7, 10, and 14 (from ) showing efficacy comparable to reference drugs. The sulfanyl group’s polarity enhances blood-brain barrier penetration .

- Anti-inflammatory/Analgesic Activity: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole demonstrates potent anti-inflammatory activity (carrageenan-induced edema model) and analgesic effects (tail-flick test). The chlorophenyl group enhances hydrophobic interactions with target proteins .

- Direct pharmacological data for this compound is lacking, but analogous branched derivatives show reduced activity in polar environments .

Corrosion Inhibition Efficiency

Thiadiazoles with sulfur-containing substituents are effective copper corrosion inhibitors in acidic and saline environments:

The diisopropylamino group’s steric bulk may reduce adsorption efficiency compared to linear alkylthio/alkyl substituents, which form stronger coordinate bonds with copper surfaces .

Biologische Aktivität

2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆N₄S, with a molecular weight of approximately 200.3 g/mol. The structure includes a five-membered ring containing two nitrogen atoms and one sulfur atom, which contributes to its reactivity and biological activity. The diisopropylamino group enhances its solubility in biological systems, making it a suitable candidate for various applications.

The primary target of this compound is the enzyme inosine 5′-phosphate (IMP) dehydrogenase . By inhibiting this enzyme, the compound affects the purine nucleotide biosynthetic pathway, leading to decreased synthesis of purine nucleotides. This inhibition can have significant implications for cellular proliferation and survival, particularly in cancer cells.

Antimicrobial Properties

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit considerable antimicrobial activity. For instance:

- Antibacterial Activity: Compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Salmonella typhi and E. coli, with minimum inhibitory concentrations (MICs) reported as low as 62.5 μg/mL for certain derivatives .

- Antifungal Activity: Some derivatives also demonstrate antifungal properties against pathogens such as Aspergillus niger and Penicillium species .

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on several human cancer cell lines:

- Hepatocellular Carcinoma

- Human Lung Carcinoma

- Human Breast Carcinoma

These studies suggest that this compound may serve as a lead compound for developing anticancer agents due to its ability to inhibit cell growth through metabolic interference.

Study on Anticancer Activity

A notable study investigated the effects of this compound on hepatocellular carcinoma cells. The results indicated significant inhibition of cell proliferation at specific concentrations over time, highlighting its potential as an anticancer therapeutic agent.

Research on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against multiple bacterial strains. The results showed that certain modifications to the thiadiazole ring enhanced antibacterial activity, suggesting pathways for further drug development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that metabolites formed in vivo can influence its efficacy and safety profile. Dosage effects observed in animal models reveal that lower doses may provide therapeutic benefits while higher doses could lead to toxicity.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.